An In-Depth Technical Guide to the Mechanism of Action of Benzofuranylpropylaminopentane (BPAP)
An In-Depth Technical Guide to the Mechanism of Action of Benzofuranylpropylaminopentane (BPAP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuranylpropylaminopentane (BPAP), specifically the R-(-)-enantiomer, is a novel psychoactive compound with a distinct and complex mechanism of action. Primarily characterized as a potent monoaminergic activity enhancer (MAE), (-)-BPAP facilitates the impulse-driven release of key neurotransmitters: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][2] At significantly higher concentrations, it also exhibits activity as a monoamine reuptake inhibitor, with a preference for the dopamine and norepinephrine transporters.[1] This dual activity contributes to its unique pharmacological profile, which has prompted preclinical investigations into its potential therapeutic applications for neurodegenerative and mood disorders.[1][3] This document provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental methodologies related to the action of (-)-BPAP.
Core Mechanism of Action: Monoaminergic Activity Enhancement
The principal mechanism of (-)-BPAP at physiologically relevant concentrations is the enhancement of impulse propagation-mediated monoamine release.[1][4] Unlike classical releasing agents such as amphetamine, (-)-BPAP does not induce non-vesicular release of neurotransmitters.[1] Instead, it amplifies the amount of neurotransmitter released per action potential. This suggests that (-)-BPAP modulates the efficiency of the exocytotic process. The precise molecular target for this MAE activity is not fully elucidated, though it is hypothesized to be distinct from the monoamine transporters, receptors, and monoamine oxidase (MAO) enzymes.[4] Some evidence suggests a potential interaction with trace amine-associated receptor 1 (TAAR1).[5]
Effects on Dopaminergic, Noradrenergic, and Serotonergic Systems
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Dopaminergic System: (-)-BPAP robustly enhances the release of dopamine in key brain regions associated with motor control and reward, such as the striatum and substantia nigra.[6] This effect is believed to underlie its ability to increase locomotor activity and counteract the motor deficits induced by tetrabenazine (B1681281), a vesicular monoamine transporter 2 (VMAT2) inhibitor.[6][7]
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Noradrenergic System: The compound significantly potentiates norepinephrine release in areas like the locus coeruleus, which is critical for arousal, attention, and stress responses.[6]
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Serotonergic System: (-)-BPAP also acts as a serotonin activity enhancer, increasing its release from the raphe nucleus.[4][6] This distinguishes it from related compounds like phenylpropylaminopentane (PPAP), which are primarily catecholaminergic activity enhancers.[1]
Secondary Mechanism: Monoamine Reuptake Inhibition
At concentrations substantially higher than those required for its MAE effects, (-)-BPAP functions as a monoamine reuptake inhibitor.[1] It demonstrates the highest affinity for the dopamine transporter (DAT), followed by the norepinephrine transporter (NET), and shows significantly weaker affinity for the serotonin transporter (SERT).[1] However, it is important to note that these reuptake-inhibiting concentrations may not be pharmacologically significant at the low doses where its MAE activity is prominent.[1]
Additional Pharmacological Activities
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Monoamine Oxidase (MAO) Inhibition: (-)-BPAP is a very weak inhibitor of MAO-A, approximately 10,000 times less potent than the selective MAO-A inhibitor clorgyline.[6] This weak activity is considered pharmacologically insignificant.[1]
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Receptor Binding Profile: Studies indicate that (-)-BPAP has a low affinity for a range of catecholaminergic and serotonergic receptors, with the exception of a weak affinity for the α2-adrenoceptor at high concentrations.[1] This suggests a high degree of selectivity for its primary targets related to monoamine release and transport.
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Neuroprotective Effects: In vitro studies have demonstrated that (-)-BPAP can protect cultured hippocampal neurons from β-amyloid-induced neurotoxicity at remarkably low concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological activity of (-)-BPAP.
Table 1: Monoamine Transporter Inhibition by (-)-BPAP
| Transporter | Binding Affinity (IC50, nM) | Reuptake Inhibition (IC50, nM) |
| Dopamine Transporter (DAT) | 16 ± 2 | 42 ± 9 |
| Norepinephrine Transporter (NET) | 211 ± 61 | 52 ± 19 |
| Serotonin Transporter (SERT) | 638 ± 63 | 640 ± 120 |
| Data sourced from Wikipedia, citing primary literature.[1] |
Table 2: Enhancement of Neurotransmitter Release by (-)-BPAP in Rat Brain Regions
| Brain Region | Neurotransmitter | (-)-BPAP Concentration | Maximal Increase in Release (%) |
| Striatum | Dopamine | 10⁻¹² M - 10⁻¹¹ M | Not explicitly quantified as a percentage in the source, but significant enhancement observed. |
| Substantia Nigra | Dopamine | 10⁻¹² M | 118 |
| Olfactory Tubercle | Dopamine | 10⁻¹² M | 57 |
| Locus Coeruleus | Norepinephrine | 10⁻¹² M | 228 |
| Raphe Nucleus | Serotonin | 10⁻¹² M | 166 |
| Data represents the maximal increase observed in in-vivo studies.[1][6] |
Table 3: MAO-A Inhibition
| Compound | MAO-A Inhibition |
| (-)-BPAP | Weak inhibitor at high concentrations |
| Clorgyline | Potent inhibitor (approx. 10,000x more potent than (-)-BPAP) |
| Data sourced from Knoll et al. (1999).[6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of (-)-BPAP, synthesized from the descriptions in the primary literature.
Radioligand Binding Assay for Monoamine Transporters
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Objective: To determine the binding affinity (IC50) of (-)-BPAP for the dopamine, norepinephrine, and serotonin transporters.
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Methodology:
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Membrane Preparation: Crude membrane fractions are prepared from appropriate tissues (e.g., rat striatum for DAT, cerebral cortex for NET and SERT) or cell lines expressing the recombinant human transporters. Tissues are homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.
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Competitive Binding Assay: The assay is performed in a 96-well plate format. Each well contains the prepared membrane suspension, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of (-)-BPAP or a reference compound.
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Incubation: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
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Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of (-)-BPAP that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
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Neurotransmitter Release from Isolated Brain Tissue
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Objective: To measure the effect of (-)-BPAP on the impulse-evoked release of [³H]-dopamine, [³H]-norepinephrine, and [³H]-serotonin from isolated rat brain regions.
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Methodology:
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Tissue Preparation: Male Wistar rats are sacrificed, and specific brain regions (striatum, locus coeruleus, raphe nucleus) are dissected in ice-cold Krebs solution. The tissue is sliced (e.g., 300 µm thickness) using a McIlwain tissue chopper.
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Radiolabeling: The brain slices are incubated in oxygenated Krebs solution containing the respective tritiated neurotransmitter ([³H]-DA, [³H]-NE, or [³H]-5-HT) to allow for uptake into the nerve terminals.
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Superfusion: The radiolabeled slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs solution at a constant flow rate and temperature (e.g., 37°C).
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Sample Collection: Perfusate fractions are collected at regular intervals (e.g., every 5 minutes) to measure the basal and stimulated release of radioactivity.
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Electrical Stimulation: The slices are subjected to electrical field stimulation (e.g., using platinum electrodes) at specific time points to evoke neurotransmitter release. Two stimulation periods (S1 and S2) are typically used.
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Drug Application: (-)-BPAP is added to the superfusion medium at various concentrations before the second stimulation period (S2).
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Radioactivity Measurement: The radioactivity in each collected fraction and remaining in the tissue at the end of the experiment is measured by liquid scintillation counting.
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Data Analysis: The amount of radioactivity released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the time of collection. The ratio of the stimulation-evoked release in the second period to the first (S2/S1) is calculated. A change in this ratio in the presence of (-)-BPAP compared to control indicates an effect on neurotransmitter release.
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Shuttle Box Avoidance Task (Tetrabenazine Antagonism)
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Objective: To assess the ability of (-)-BPAP to reverse the learning and performance deficits induced by tetrabenazine in an active avoidance task.
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Methodology:
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Apparatus: A two-way automated shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening.
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Acclimatization and Training: Rats are trained to avoid a footshock by moving from one compartment to the other upon presentation of a conditioned stimulus (e.g., a light or sound). Each trial consists of the conditioned stimulus followed by the unconditioned stimulus (footshock). A successful avoidance is recorded if the animal moves to the other compartment during the conditioned stimulus presentation.
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Tetrabenazine Administration: Tetrabenazine (e.g., 1 mg/kg) is administered to the animals to induce a state of catalepsy and impair their performance in the shuttle box task.
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(-)-BPAP Treatment: Different doses of (-)-BPAP are administered (e.g., subcutaneously) prior to the shuttle box session in tetrabenazine-treated animals.
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Testing: The number of successful avoidance responses is recorded over a set number of trials.
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Data Analysis: The performance of animals treated with tetrabenazine and (-)-BPAP is compared to that of animals treated with tetrabenazine alone and to control animals. The dose of (-)-BPAP that restores performance to control levels is determined.
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Neuroprotection Assay (β-Amyloid Induced Toxicity)
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Objective: To evaluate the neuroprotective effect of (-)-BPAP against β-amyloid-induced toxicity in primary hippocampal neuron cultures.
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Methodology:
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Primary Hippocampal Culture: Hippocampi are dissected from embryonic rat brains and dissociated into single cells. The neurons are plated on coated culture dishes and maintained in a suitable culture medium.
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β-Amyloid Preparation: A stock solution of β-amyloid peptide (e.g., Aβ25-35 or Aβ1-42) is prepared and aged to form neurotoxic oligomers or fibrils.
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Treatment: The cultured hippocampal neurons are treated with various concentrations of (-)-BPAP for a specified period before and/or during exposure to the toxic β-amyloid peptide.
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Viability Assessment: After the treatment period, cell viability is assessed using methods such as the MTT assay (which measures mitochondrial metabolic activity) or by counting the number of surviving neurons after staining with a viability dye (e.g., trypan blue or calcein-AM/ethidium homodimer-1).
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Data Analysis: The viability of neurons treated with β-amyloid and (-)-BPAP is compared to that of neurons treated with β-amyloid alone and to untreated control cultures. The concentration of (-)-BPAP that significantly protects against β-amyloid-induced cell death is determined.
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Mandatory Visualizations
References
- 1. (−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuranylpropylaminopentane [medbox.iiab.me]
- 6. Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]


